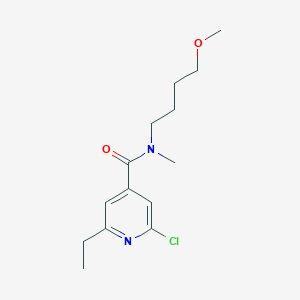

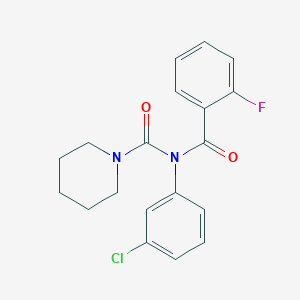

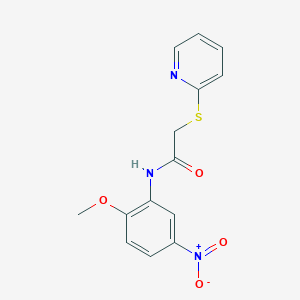

![molecular formula C21H18N2O4S B2871124 2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 313985-92-1](/img/structure/B2871124.png)

2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of chromene, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring. Chromenes are often found in natural products, including vitamins and pigments . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Pyrimidines are key components of nucleic acids .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The chromene and pyrimidine rings would likely contribute to the compound’s stability and reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of functional groups, the degree of unsaturation, and the size and shape of the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Researchers have developed environmentally friendly, rapid, and convenient synthesis methods for chromone-pyrimidine coupled derivatives, showcasing the compound's versatility. These methods include ionic liquid-promoted synthesis and catalyst-free one-pot three-component synthesis under ambient conditions. Such approaches highlight the compound's adaptability in synthetic chemistry, aiming for high yields, mild reaction conditions, and eco-friendly processes (Tiwari et al., 2018), (Brahmachari & Nayek, 2017).

Antimicrobial Activity

The synthesized chromone-pyrimidine derivatives have been evaluated for in vitro antifungal and antibacterial activities. Certain derivatives exhibit significant antibacterial and antifungal properties, comparing favorably with standard drugs like miconazole. This suggests their potential as novel antimicrobial agents (Tiwari et al., 2018).

Pharmacological Studies

Molecular docking and pharmacological studies of these derivatives indicate potential as CDK2 transferase inhibitors, with moderate to good antibacterial properties. This demonstrates their potential in drug development, particularly as anticancer agents (Lal, Paliwal, & Bagade, 2018).

Antioxidant Properties

Some derivatives show high antioxidant activities, indicating their potential in oxidative stress-related therapeutic applications. The scavenging activity against DPPH radical showcases their ability to act as potent antioxidants (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Metal Ion Detection and Biological Activities

Additional studies focus on the compound's utility in metal ion detection and its biological activity, including antimicrobial effects. For instance, one study discusses the oxidative dehydrogenation of a coumarinyl scaffold with copper ion and its application in metal ion detection in human liver cancer cells, emphasizing the compound's potential in bioanalytical chemistry (Dey et al., 2019).

Zukünftige Richtungen

Wirkmechanismus

Mechanism of Action of 2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Target of Action It’s suggested that the compound may have a role in activating the nod-like receptor pyrin domain 3 (nlrp3) inflammasome, which mediates cell death .

Mode of Action : The compound is believed to interact with its targets, possibly through binding or modulation, leading to activation of the NLRP3 inflammasome . This activation can result in changes at the cellular level, including cell death .

Biochemical Pathways : The activation of the NLRP3 inflammasome is a key part of the innate immune response and can lead to a cascade of biochemical reactions. These reactions can result in the production of pro-inflammatory cytokines and cell death . .

Result of Action : The activation of the NLRP3 inflammasome by this compound can lead to cell death . This could potentially be harnessed for therapeutic purposes, such as in the treatment of diseases where the induction of cell death is beneficial.

Eigenschaften

IUPAC Name |

2-(8-ethoxy-2-oxochromen-3-yl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c1-2-26-14-8-5-6-11-10-13(21(25)27-17(11)14)18-22-19(24)16-12-7-3-4-9-15(12)28-20(16)23-18/h5-6,8,10H,2-4,7,9H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHVDKTVGZPFSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

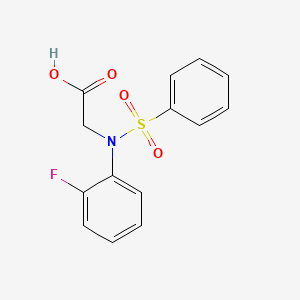

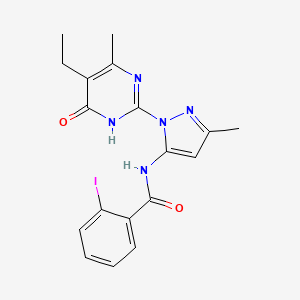

![2-Amino-6-ethyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2871050.png)

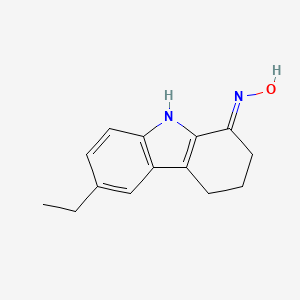

![2-[[4-Methyl-5-(pyrimidin-2-ylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2871052.png)

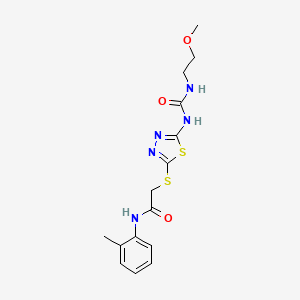

![N-{3-[4-(dimethylamino)phenyl]propyl}-2-phenylethane-1-sulfonamide](/img/structure/B2871061.png)

![1-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopiperidine-3-carboxylic acid](/img/structure/B2871064.png)